molecular formula C32H54N4O12S B1203683 Pamatolol sulfate CAS No. 59954-01-7

Pamatolol sulfate

Katalognummer: B1203683
CAS-Nummer: 59954-01-7
Molekulargewicht: 718.9 g/mol
InChI-Schlüssel: OUXGIOLQOYAZLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Beta-Blocker Discovery and Chemical Evolution

The journey to discover beta-blockers began with the conceptualization that catecholamines exert their effects by binding to specific receptor-like structures. In 1948, Raymond P. Ahlquist proposed the existence of two distinct types of adrenoceptors, which he named alpha (α) and beta (β). revespcardiol.org This groundbreaking work laid the foundation for future drug development.

Sir James Black is credited with the discovery of the first clinically significant beta-blockers in the 1960s. wikipedia.org His motivation was to develop a treatment for angina pectoris by reducing the heart's oxygen demand. This led to the synthesis of dichloroisoproterenol (B1670464) (DCI), the first compound identified as a β-antagonist. Although DCI itself was not clinically useful, it proved that chemical blockade of β-receptors was possible.

Further chemical modifications led to the development of pronethalol in 1962 and subsequently propranolol (B1214883) in 1964. Propranolol, a non-selective beta-blocker, became a cornerstone in the treatment of angina and other cardiovascular diseases. revespcardiol.org The success of propranolol spurred further research, leading to the development of "cardioselective" beta-blockers that preferentially target β1-receptors, such as practolol, metoprolol (B1676517), and atenolol (B1665814). This evolution continued with the introduction of third-generation beta-blockers with additional vasodilating effects.

Pamatolol (B1678366) Sulfate (B86663) within the Broader Class of Beta-Adrenoceptor Ligands

Pamatolol is a beta-adrenoceptor antagonist that has been identified as being relatively cardioselective, meaning it primarily targets β1-adrenoceptors. This places it within the second generation of beta-blockers. revespcardiol.org Like other drugs in its class, pamatolol functions as a competitive antagonist, blocking the binding of endogenous catecholamines to β1-receptors in the heart. This action leads to a reduction in heart rate and myocardial contractility. nih.gov

Chemically, many beta-blockers, including pamatolol, are aryloxypropanolamine derivatives. nih.gov The general structure of these compounds allows for modifications that influence their selectivity for β-receptor subtypes and other pharmacological properties. Pamatolol sulfate is the sulfate salt form of pamatolol. nih.gov The addition of a sulfate group can affect a compound's solubility and other physicochemical properties.

Research Significance and Current Academic Focus on this compound

This compound has been the subject of academic research, primarily focusing on its pharmacodynamics and pharmacokinetics. Early clinical studies in the late 1970s and early 1980s aimed to characterize its profile as a cardioselective beta-blocker. Research has explored its metabolism in different species and its effects on cardiovascular parameters. medchemexpress.com

Studies have shown that pamatolol is well-absorbed orally and is primarily excreted unchanged in the urine. medchemexpress.com Pharmacokinetic studies have determined its elimination half-life and established a relationship between its plasma concentration and its effect on reducing exercise-induced heart rate. While initial research established its cardioselective properties, information regarding its further clinical development is limited. Current academic interest may lie in revisiting its structure-activity relationship or exploring its potential in novel therapeutic applications, a common trajectory for established chemical scaffolds in medicinal chemistry. researchgate.net

Data Tables

Table 1: Chemical and Physical Properties of Pamatolol and this compound Data sourced from PubChem nih.gov

PropertyPamatololThis compound
IUPAC Name methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamatemethyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate;sulfuric acid
Molecular Formula C16H26N2O4C32H54N4O12S
Molar Mass 310.39 g/mol 718.9 g/mol
CAS Number 59110-35-959954-01-7

Table 2: Classification of Selected Beta-Blockers This table provides examples and is not exhaustive.

ClassificationExamples
Non-selective (First Generation) Propranolol, Sotalol, Timolol
β1-selective (Second Generation) Atenolol, Bisoprolol, Metoprolol, Pamatolol
Combined α- and β-blockade (Third Generation) Carvedilol, Labetalol
With Intrinsic Sympathomimetic Activity (ISA) Acebutolol, Pindolol

Eigenschaften

CAS-Nummer

59954-01-7

Molekularformel

C32H54N4O12S

Molekulargewicht

718.9 g/mol

IUPAC-Name

methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate;sulfuric acid

InChI

InChI=1S/2C16H26N2O4.H2O4S/c2*1-12(2)18-10-14(19)11-22-15-6-4-13(5-7-15)8-9-17-16(20)21-3;1-5(2,3)4/h2*4-7,12,14,18-19H,8-11H2,1-3H3,(H,17,20);(H2,1,2,3,4)

InChI-Schlüssel

OUXGIOLQOYAZLS-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.OS(=O)(=O)O

Kanonische SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.OS(=O)(=O)O

Verwandte CAS-Nummern

59110-35-9 (Parent)

Herkunft des Produkts

United States

Synthetic Strategies and Chemical Derivatization of Pamatolol Sulfate

Established Synthetic Pathways for Pamatolol (B1678366) Base and Salt Formation

The synthesis of pamatolol, like other aryloxypropanolamine beta-blockers, generally follows a convergent strategy where a substituted aromatic precursor is coupled with a propanolamine (B44665) side chain. ijrpc.com

The synthesis of the pamatolol base is a multi-step process that begins with precursors containing the necessary phenolic and carbamate (B1207046) functionalities. A common and general pathway for aryloxypropanolamines involves two key steps: the formation of an epoxide intermediate and the subsequent ring-opening by an amine.

Preparation of the Phenolic Precursor: The synthesis starts with a phenol (B47542) derivative that already contains the phenethyl carbamate side chain. The key starting material is methyl N-[2-(4-hydroxyphenyl)ethyl]carbamate.

Formation of the Glycidyl (B131873) Ether: The phenolic precursor is reacted with an epihalohydrin, most commonly epichlorohydrin, in the presence of a base (e.g., potassium carbonate). This reaction proceeds via a Williamson ether synthesis to form the corresponding glycidyl ether, methyl N-[2-[4-(2,3-epoxypropoxy)phenyl]ethyl]carbamate. This step is crucial as it introduces the three-carbon chain that will become the propanolamine side chain.

Aminolysis of the Epoxide: The final step in forming the pamatolol base is the ring-opening of the epoxide. The glycidyl ether intermediate is heated with isopropylamine, which acts as a nucleophile, attacking the terminal carbon of the epoxide ring. This reaction yields the racemic pamatolol base: methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate. wikipedia.orgnih.gov

Salt Formation: To produce pamatolol sulfate (B86663), the synthesized pamatolol base is treated with sulfuric acid. The basic nitrogen atom of the isopropylamino group is protonated, forming the sulfate salt. This enhances the compound's stability and water solubility.

A summary of reagents for a representative synthesis is provided in the table below.

StepReactant 1Reactant 2Key Reagents/ConditionsProduct
1 4-Aminobenzoic acidAlkylchloroformiatePyridine, Acetone, Reflux4-Carbalkoxyaminobenzoic acid csfarmacie.cz
2 Substituted Phenol (e.g., methyl N-[2-(4-hydroxyphenyl)ethyl]carbamate)EpichlorohydrinBase (e.g., K₂CO₃), Solvent (e.g., 2-butanone), HeatGlycidyl Ether Intermediate
3 Glycidyl Ether IntermediateIsopropylamineHeatPamatolol Base
4 Pamatolol BaseSulfuric AcidSolventPamatolol Sulfate

Pamatolol possesses a single chiral center at the C-2 position of the propanolamine side chain, meaning it exists as two enantiomers (R and S). nih.govmdpi.com For most beta-blockers, the beta-blocking activity resides predominantly in the (S)-enantiomer. mdpi.com Therefore, stereoselective synthesis is of significant pharmacological importance.

Several strategies can be employed to achieve an enantiomerically pure or enriched product:

Use of Chiral Precursors: A highly effective method involves starting with a chiral three-carbon synthon. Instead of racemic epichlorohydrin, enantiomerically pure (R)- or (S)-epichlorohydrin, or derivatives like chiral glycidol (B123203) tosylates, can be used. For instance, reacting the phenolic precursor with (S)-glycidyl tosylate would lead directly to the (S)-enantiomer of pamatolol. This approach preserves the stereochemistry throughout the synthesis.

Kinetic Resolution: Racemic intermediates, such as the glycidyl ether, can be subjected to enzymatic or chemical kinetic resolution. In this process, a chiral catalyst or enzyme selectively reacts with one enantiomer faster than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. For example, hydrolytic kinetic resolution (HKR) using a chiral catalyst can be used to resolve racemic epoxides.

Chiral Chromatography: While not a synthetic method, the resolution of the final racemic mixture using chiral stationary phases in high-performance liquid chromatography (HPLC) is a common method for separating enantiomers at both analytical and preparative scales. mdpi.com

The synthesis of stereoisomeric propranolol (B1214883) derivatives has demonstrated that the configuration at the drug's asymmetric center is critical for potency. Similar principles apply to pamatolol, making stereoselective synthesis a key consideration for producing the more active enantiomer.

Multi-step Synthesis from Precursors

Advanced Synthetic Methodologies for Pamatolol Analogues

The development of new chemical entities often relies on the synthesis of analogues to explore structure-activity relationships (SAR). Advanced synthetic techniques, including solution-phase, solid-phase, and hybrid methods, are employed to efficiently generate libraries of related compounds.

Solution-phase synthesis is the traditional and most flexible method for organic synthesis. It involves carrying out reactions with all reactants, reagents, and catalysts dissolved in a suitable solvent. This approach is highly adaptable for creating analogues of pamatolol by modifying any of the three main structural components: the aromatic ring, the carbamate group, or the N-alkyl substituent on the side chain.

For example, a library of pamatolol analogues could be generated by:

Starting with different substituted phenols to vary the aromatic portion.

Using different alkyl chloroformates during the formation of the carbamate to alter its ester group. csfarmacie.cz

Employing a range of primary or secondary amines in the final epoxide ring-opening step to modify the N-substituent.

While versatile, traditional solution-phase synthesis can be labor-intensive, especially concerning purification, which often requires chromatography after each step.

Solid-phase organic synthesis (SPOS) offers a powerful alternative for the rapid generation of compound libraries. scielo.br In this technique, the starting material is covalently attached to an insoluble polymer resin. Reagents are then added in solution, and after the reaction, excess reagents and by-products are simply washed away, greatly simplifying the purification process.

A potential solid-phase strategy for pamatolol analogues could involve:

Anchoring a suitable phenolic precursor, like 4-hydroxyphenethylamine, to a solid support.

Performing the carbamate formation and etherification with an epihalohydrin on the resin-bound substrate.

Treating the resin with a library of different amines to introduce diversity at the N-substituent position.

Cleaving the final products from the resin.

This approach is highly amenable to automation and the split-and-mix strategy for creating large combinatorial libraries of analogues. scielo.br Solid-phase synthesis has been successfully used to prepare libraries of related structures like pyrrolizidine (B1209537) and imidazocoumarin analogues. scielo.br

Hybrid synthetic processes combine the advantages of both solid-phase and solution-phase techniques. This approach is particularly useful for synthesizing complex molecules where certain steps are more efficiently performed on a solid support, while others are better suited for solution-phase chemistry.

In the context of pamatolol analogues, a hybrid strategy could be envisioned where a core scaffold is assembled on a solid phase. For instance, the aryloxypropanolamine core could be built on a resin. This resin-bound intermediate could then be cleaved and further elaborated in solution. This allows for the easy purification of the core intermediate via solid-phase methods, followed by the flexibility of solution-phase chemistry for transformations that may be difficult to perform on a solid support. This modular approach is efficient for creating structurally complex analogues.

A comparison of these synthetic methodologies is outlined below.

FeatureSolution-Phase SynthesisSolid-Phase SynthesisHybrid Synthesis
Flexibility High; easily adaptable for various reaction types and scales. Moderate; reaction types can be limited by resin compatibility.High; combines the advantages of both methods.
Purification Often requires chromatography, can be time-consuming. researchgate.netSimplified; filtration and washing of the resin. scielo.brSimplified for solid-phase steps, standard for solution-phase steps.
Throughput Lower; generally suited for single compounds or small arrays.High; ideal for large combinatorial libraries and automation. scielo.brModerate to High; depends on the balance between phases.
Reaction Monitoring Straightforward using standard analytical techniques (TLC, LC-MS).More complex; often requires cleavage of a sample for analysis.Mixed; straightforward for solution phase, complex for solid phase.

Solid-Phase Synthetic Approaches

Derivatization for Structure-Activity Relationship (SAR) Studies

The exploration of a drug candidate's chemical structure is fundamental to optimizing its therapeutic profile. For Pamatolol, a cardioselective beta-adrenergic receptor antagonist, derivatization strategies are crucial for understanding its structure-activity relationships (SAR). researchgate.netwikipedia.org Such studies involve systematically modifying the Pamatolol scaffold and evaluating the impact of these changes on its biological activity, selectivity, and pharmacokinetic properties.

Chemical Modifications to the Pamatolol Scaffold

The chemical architecture of Pamatolol, methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate, offers several sites for modification to probe its SAR. wikipedia.org The core structure consists of an aryloxypropanolamine moiety, which is characteristic of many beta-blockers, linked to a carbamate-containing side chain. researchgate.netmdpi.com SAR studies on similar beta-blockers have established key pharmacophoric requirements for activity, which can be extrapolated to guide the derivatization of Pamatolol. nih.gov

Key regions for modification on the Pamatolol scaffold include:

The Aryloxy Group: The nature and substitution pattern of the aromatic ring significantly influence the compound's affinity and selectivity for beta-adrenergic receptors. Modifications can include altering the electronic properties and steric bulk of the ring.

The Propanolamine Side Chain: The secondary amine and the hydroxyl group on the propanolamine chain are critical for receptor binding. The isopropyl group on the amine is common in beta-blockers and is generally considered optimal for β-receptor interaction.

The Ethyl Carbamate Side Chain: The para-substituted ethyl carbamate group is a distinguishing feature of Pamatolol. Modifications to this chain can impact the drug's pharmacokinetic properties, such as its metabolism and duration of action.

Systematic modifications at these positions allow researchers to map the binding pocket of the receptor and identify which structural features are essential for potent and selective antagonism.

Table 1: Illustrative Chemical Modifications to the Pamatolol Scaffold for SAR Studies

Modification SiteType of ModificationRationaleExpected Impact on Activity
Aromatic Ring Introduction of electron-withdrawing groups (e.g., -Cl, -NO2)To investigate the influence of electronic effects on receptor binding affinity.May alter receptor affinity and selectivity.
Introduction of electron-donating groups (e.g., -OCH3, -CH3)To probe the role of electron density at the aromatic ring in ligand-receptor interactions.Could enhance or decrease binding affinity depending on the receptor's electronic requirements.
Propanolamine Side Chain Variation of the N-alkyl substituent (e.g., tert-butyl, cyclopentyl)To explore the steric requirements of the receptor's binding pocket for the amine substituent.Alterations can significantly impact cardioselectivity and overall potency.
Esterification of the hydroxyl groupTo assess the importance of the hydroxyl group for hydrogen bonding with the receptor.Likely to decrease or abolish activity, as the hydroxyl is crucial for binding.
Ethyl Carbamate Side Chain Alteration of the carbamate's N-alkyl groupTo study the impact of this group on metabolic stability and duration of action.May lead to changes in pharmacokinetic properties.
Replacement of the carbamate with other functional groups (e.g., amide, sulfonamide)To evaluate the role of the carbamate moiety in the overall pharmacological profile.Could result in compounds with different potency, selectivity, and metabolic profiles.

This table is illustrative and based on general principles of medicinal chemistry for beta-blockers. The specific outcomes would need to be determined through empirical testing.

Prodrug Synthesis Approaches Relevant to Pamatolol Chemistry

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. google.com This strategy is often employed to overcome undesirable physicochemical or pharmacokinetic properties of the parent drug, such as poor solubility, limited permeability, or rapid metabolism. For amine-containing drugs like Pamatolol, one common prodrug approach involves the formation of acyloxyalkyl carbamates.

The secondary amine in the propanolamine side chain of Pamatolol is a suitable functional group for the attachment of a promoiety. The synthesis of an acyloxyalkyl carbamate prodrug of Pamatolol would involve reacting the secondary amine with an appropriate acylating agent. This creates a temporary linkage that can be cleaved in vivo, typically by enzymatic action, to release the active Pamatolol molecule. google.com

The primary goal of creating a prodrug of Pamatolol would be to enhance its oral bioavailability or to modulate its duration of action. The choice of the promoiety is critical and can be tailored to control the rate and site of prodrug activation.

Table 2: Illustrative Prodrug Synthesis Approaches for Pamatolol

Prodrug StrategyPromoietiesSynthetic ReactionRationale for Prodrug Formation
Acyloxyalkyl Carbamates (Acyloxy)methyl, (Acyloxy)ethylReaction of Pamatolol's secondary amine with an activated acyloxyalkyl carbonate derivative.To increase lipophilicity, potentially enhancing membrane permeability and oral absorption. google.com
N-Acyl Derivatives Acetyl, PivaloylAcylation of the secondary amine with an acid chloride or anhydride.To mask the polar amine group, potentially improving transport across biological membranes.
N-Phosphoryloxyalkyl Derivatives PhosphoryloxymethylReaction with a protected phosphoryloxymethyl halide followed by deprotection.To increase aqueous solubility for potential parenteral formulations.

This table presents hypothetical prodrug strategies for Pamatolol based on established chemical methods for amine-containing drugs. The feasibility and effectiveness of these approaches would require experimental validation.

Molecular and Cellular Pharmacology of Pamatolol Sulfate

Adrenergic Receptor Interaction and Binding Kinetics

Pamatolol's primary mechanism of action involves its interaction with beta-adrenergic receptors. wikipedia.org As a competitive antagonist, it vies with endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, for binding sites on these receptors. revespcardiol.orgcvpharmacology.com The specifics of this interaction, including its selectivity and affinity, are crucial to its pharmacological profile.

Beta-1 Adrenoceptor Selectivity and Affinity

Pamatolol (B1678366) demonstrates a marked selectivity for the beta-1 (β1) adrenoceptor subtype, which is predominantly located in cardiac tissue. cvpharmacology.combpac.org.nznih.gov This cardioselectivity is a key feature that distinguishes it from non-selective beta-blockers. The affinity of an antagonist for its receptor is often quantified by the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

In studies using isolated rat right atria, a tissue rich in β1-adrenoceptors, pamatolol exhibited a pA2 value of 7.56 against the chronotropic effects of the agonist isoproterenol. nih.gov This value indicates a high affinity for the β1-adrenoceptor. The selectivity is further established by comparing this affinity to its affinity for other receptor subtypes. For instance, its affinity for β2-adrenoceptors in the rat portal vein is significantly lower, demonstrating its preferential binding to the cardiac β1-receptors. nih.gov

Comparative Binding Profiles with Other Beta-Blockers

The degree of cardioselectivity of pamatolol becomes clearer when compared with other beta-blockers. Research examining the effects of pamatolol, metoprolol (B1676517), and atenolol (B1665814) on isolated rat tissues provides a basis for such a comparison. nih.gov While all three compounds are classified as cardioselective, their relative selectivity varies.

In rat atria (β1-receptors), the pA2 values for pamatolol, metoprolol, and atenolol were 7.56, 7.51, and 7.14, respectively. nih.gov In contrast, for the rat portal vein (a preparation with β2-receptors), the pA2 values were 5.54 for pamatolol, 6.51 for metoprolol, and 6.01 for atenolol. nih.gov These findings suggest that while metoprolol and atenolol have a comparable degree of cardioselectivity, pamatolol is demonstrably more selective for the β1-adrenoceptor. nih.gov

Table 1: Comparative Antagonist Affinity (pA2 values) of Pamatolol and Other Beta-Blockers in Rat Tissues

This table displays the pA2 values, a measure of antagonist potency, for Pamatolol, Metoprolol, and Atenolol at beta-1 (β1) and beta-2 (β2) adrenoceptors. Higher pA2 values indicate greater affinity. The data is derived from studies on isolated rat right atria (β1) and portal veins (β2). nih.gov

Compoundβ1-Adrenoceptor Affinity (pA2 in Rat Atria)β2-Adrenoceptor Affinity (pA2 in Rat Portal Vein)Selectivity Ratio (β1/β2 Antilog)
Pamatolol7.565.54104.7
Metoprolol7.516.5110.0
Atenolol7.146.0113.5

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental techniques used to characterize the interaction between a drug and its receptor target. These assays are indispensable for determining the affinity and selectivity of compounds like pamatolol. The methodology typically involves using a radioactively labeled ligand (a radioligand) that is known to bind with high affinity to the receptor of interest.

The characterization is often performed through two main types of experiments:

Saturation Binding Assays: In these experiments, tissue membranes containing the receptor are incubated with increasing concentrations of a radioligand. This allows for the determination of the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (KD) of the radioligand, which is a measure of its affinity.

Competition Binding Assays: These assays are used to determine the affinity of an unlabeled compound, such as pamatolol. Here, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug. The competitor displaces the radioligand from the receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can then be converted to an inhibition constant (Ki), which reflects the affinity of the competitor drug for the receptor.

These assays are the gold standard for quantifying β-adrenergic receptor densities and affinities in biological samples.

Intracellular Signaling Pathway Modulation

Beta-adrenergic receptors belong to the large family of G-protein coupled receptors (GPCRs). revespcardiol.orgwikipedia.org The binding of a ligand to a GPCR initiates a cascade of intracellular events, leading to a cellular response. As an antagonist, pamatolol blocks the initiation of this signaling cascade at the receptor level.

G-Protein Coupled Receptor (GPCR) Interaction Mechanisms

The β1-adrenoceptor is coupled to a stimulatory G-protein (Gs). genome.jp In its inactive state, the Gs protein is a heterotrimer (composed of α, β, and γ subunits) with guanosine (B1672433) diphosphate (B83284) (GDP) bound to the α-subunit. When an agonist like norepinephrine binds to the β1-receptor, it induces a conformational change in the receptor. This change allows the receptor to interact with and activate the Gs protein, causing the replacement of GDP with guanosine triphosphate (GTP) on the Gαs subunit. The activated Gαs-GTP subunit then dissociates and goes on to activate downstream effectors.

Pamatolol, as a competitive antagonist, binds to the β1-adrenoceptor but does not induce the necessary conformational change for G-protein activation. revespcardiol.org By occupying the binding site, it prevents agonists from binding and initiating this signal transduction sequence. cvpharmacology.com

Adenylate Cyclase Activity Modulation

The primary downstream effector for the activated Gαs subunit is the enzyme adenylate cyclase (also known as adenylyl cyclase). genome.jp When stimulated by Gαs-GTP, adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). umn.edu cAMP then acts as a second messenger, activating other intracellular components like Protein Kinase A (PKA) to produce a physiological response. revespcardiol.orgumn.edu

By blocking the activation of the β1-adrenoceptor and the subsequent activation of the Gs protein, pamatolol effectively inhibits the stimulation of adenylate cyclase. ebi.ac.ukdntb.gov.ua This leads to a reduction in the rate of cAMP synthesis, thereby modulating the entire downstream signaling cascade that is dependent on this second messenger. This inhibition of the adenylate cyclase pathway is the core mechanism by which pamatolol exerts its effects at the cellular level.

Cyclic AMP (cAMP) Accumulation Studies

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines like norepinephrine and epinephrine, activate adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic AMP (cAMP). revespcardiol.org As a beta-blocker, pamatolol sulfate (B86663) competitively antagonizes the binding of these endogenous catecholamines to β1-receptors. This antagonism inhibits the activation of adenylyl cyclase, thereby leading to a decrease in the rate of cAMP synthesis. revespcardiol.org The reduction in intracellular cAMP levels subsequently dampens the activation of protein kinase A (PKA), a key enzyme in the downstream signaling cascade that phosphorylates various cellular proteins to mediate the physiological effects of beta-adrenergic stimulation, such as increased heart rate and contractility. revespcardiol.orgnih.gov

Studies on cardioselective beta-blockers have demonstrated their ability to attenuate the isoproterenol-stimulated increase in cAMP levels in various cell types. While direct studies on pamatolol sulfate are limited, its classification as a cardioselective beta-blocker suggests a similar mechanism of action. The degree of cAMP accumulation inhibition is dependent on the concentration of this compound and the level of sympathetic tone.

Table 1: Expected Effect of this compound on cAMP Accumulation

ConditionExpected Change in Intracellular cAMPMechanism
Basal State (Low Sympathetic Tone)Minimal to no changeLimited endogenous agonist to antagonize.
Stimulated State (High Sympathetic Tone or agonist presence)Significant decreaseCompetitive antagonism of catecholamine binding to β1-receptors, leading to reduced adenylyl cyclase activity. revespcardiol.org

Receptor Desensitization and Downregulation Research

Prolonged or excessive stimulation of beta-adrenergic receptors by agonists can lead to two primary regulatory phenomena: desensitization and downregulation. Desensitization, a rapid process, involves the uncoupling of the receptor from its G-protein, often mediated by phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestins. This prevents further G-protein activation and signaling. Downregulation is a slower process characterized by a decrease in the total number of receptors on the cell surface, typically through receptor internalization and degradation. taylorandfrancis.com

Beta-blockers, including this compound, can influence these processes. By blocking agonist binding, they can prevent or reverse agonist-induced desensitization and downregulation. researchgate.net Some studies on other beta-blockers have shown that they can also act as inverse agonists, reducing basal receptor signaling and promoting receptor resensitization. Research has indicated that hypoxia can induce β-adrenergic receptor dysfunction through increased phosphorylation, and that treatment with a beta-blocker can reverse this effect. researchgate.net

The chronic administration of beta-blockers in conditions like heart failure, where circulating catecholamine levels are high, is thought to upregulate β1-adrenergic receptor density and restore normal signaling, contributing to their therapeutic benefits. While specific research on this compound's long-term effects on receptor population is not extensively documented, its role as a competitive antagonist suggests it would mitigate agonist-driven receptor desensitization and downregulation.

In vitro Pharmacological Characterization

The in vitro characterization of this compound provides crucial insights into its receptor affinity, selectivity, and functional effects at the cellular and tissue level.

Cell-based assays are fundamental tools for characterizing the pharmacological properties of compounds like this compound. These assays typically utilize cell lines genetically engineered to express specific receptor subtypes, such as β1- and β2-adrenergic receptors. Radioligand binding assays are employed to determine the affinity (Kd) of this compound for these receptors, providing a quantitative measure of its binding potency. Functional assays, such as those measuring cAMP accumulation in response to an agonist, are used to determine the compound's efficacy and potency as an antagonist.

For this compound, these assays would confirm its higher affinity for β1- over β2-adrenergic receptors, a hallmark of its cardioselectivity. The results would be expressed as an IC50 value (the concentration of this compound that inhibits 50% of the agonist response) or a pA2 value (a measure of antagonist potency).

Tissue culture models, utilizing primary cells or cell lines that endogenously express adrenergic receptors, are invaluable for elucidating the downstream cellular and molecular mechanisms of this compound's action. For instance, cultured cardiomyocytes can be used to study the effects of this compound on contractility, calcium handling, and gene expression in a controlled environment. These models allow for the investigation of signaling pathways beyond cAMP, such as the mitogen-activated protein kinase (MAPK) pathway, which can also be modulated by beta-adrenergic receptors. revespcardiol.org

The pharmacological effects of this compound are dictated by the expression patterns of β1- and β2-adrenergic receptors in different organs. The heart is rich in β1-receptors, which makes it a primary target for cardioselective beta-blockers. Pamatolol has been shown to be relatively cardioselective in humans.

The ciliary body of the eye also expresses beta-adrenergic receptors, predominantly of the β2 subtype. Stimulation of these receptors is involved in the production of aqueous humor. While non-selective beta-blockers are commonly used to lower intraocular pressure, the relative cardioselectivity of this compound would suggest a lesser effect on intraocular pressure compared to non-selective agents, although this would depend on its affinity for β2-receptors at clinical concentrations.

Table 2: Organ-Specific Receptor Expression and Expected Effects of this compound

OrganPredominant Beta-Receptor SubtypeExpected Primary Effect of this compound
Heartβ1Reduction in heart rate and contractility.
Ciliary Bodyβ2Minimal effect at cardioselective doses.

Tissue Culture Models for Mechanistic Elucidation

Functional Selectivity and Partial Agonism Research

The concepts of functional selectivity (also known as biased agonism) and partial agonism add another layer of complexity to the pharmacology of GPCR ligands. revespcardiol.org Functional selectivity describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. For instance, a beta-blocker might block Gs-protein coupling (and thus cAMP production) while simultaneously activating β-arrestin-mediated pathways.

Partial agonism refers to the ability of a compound to bind to and activate a receptor, but with lower efficacy than a full agonist. numberanalytics.com Some beta-blockers exhibit intrinsic sympathomimetic activity (ISA), meaning they are partial agonists. These compounds can provide a low level of receptor stimulation at rest while blocking the effects of high catecholamine levels during stress. Pamatolol is generally not considered to have significant ISA. who.int

Research into the functional selectivity and partial agonism of this compound would involve sophisticated cell-based assays designed to measure multiple signaling outputs simultaneously, such as cAMP production, β-arrestin recruitment, and ERK activation. While such detailed studies on this compound are not widely available, the broader field of beta-blocker pharmacology indicates that these properties can vary significantly among different agents and can have important clinical implications. revespcardiol.org

Preclinical Pharmacokinetics and Metabolism of Pamatolol Sulfate

Absorption and Distribution Studies in Animal Models

Gastrointestinal Absorption Characteristics in Animal Species (e.g., rats, dogs)

Pamatolol (B1678366) is reported to be well absorbed from the gastrointestinal tract following oral administration in several animal species, including rats, dogs, and mice. mdpi.combiorxiv.orgmedchemexpress.com Studies indicate that after a single oral dose, the compound is readily taken up from the digestive system. biorxiv.org

Table 1: Gastrointestinal Absorption of Pamatolol Sulfate (B86663) in Animal Models

SpeciesRoute of AdministrationObservationSource(s)
RatOralWell absorbed from the gastrointestinal tract. mdpi.combiorxiv.orgmedchemexpress.com
DogOralWell absorbed from the gastrointestinal tract. biorxiv.orgmedchemexpress.com
MouseOralWell absorbed from the gastrointestinal tract. biorxiv.orgmedchemexpress.com

Tissue Distribution Analysis in Animal Models

Detailed tissue distribution studies for pamatolol sulfate are not extensively documented in the available literature. General principles of pharmacokinetics for beta-blockers suggest that the distribution pattern is influenced by factors such as lipid solubility. More lipophilic beta-blockers tend to distribute more widely into tissues, including the central nervous system, whereas more water-soluble compounds have a more limited distribution.

For other compounds, tissue distribution studies in rats have shown wide distribution into various organs. For example, after oral administration of casopitant (B1241461) in rats and dogs, drug-related material was found in all tissues examined, with the highest concentrations in the lung and liver. Similarly, studies with paeonol (B1678282) in rats showed rapid and wide distribution, with the highest concentrations in the liver, heart, spleen, and kidney. nih.gov Without specific data for pamatolol, it is presumed to distribute to target tissues such as the heart, where it exerts its beta-blocking effects.

Biotransformation Pathways and Metabolite Identification

The metabolism of pamatolol has been investigated in several species, revealing important differences in its biotransformation. biorxiv.orgmedchemexpress.com The primary route of elimination is renal, with a significant portion of the drug excreted unchanged. mdpi.combiorxiv.orgmedchemexpress.com

Major Metabolic Routes and Enzyme Involvement (e.g., sulfate conjugation)

The metabolism of pamatolol is not extensive in most species studied. biorxiv.orgmedchemexpress.com After oral administration, the majority of the compound is excreted in the urine in its unchanged form within 24 hours. mdpi.combiorxiv.orgmedchemexpress.com

In rats, a notable metabolic pathway involves aliphatic hydroxylation followed by subsequent oxidation. biorxiv.orgmedchemexpress.com This pathway is significant only in this species. biorxiv.orgmedchemexpress.com The specific enzymes responsible for this transformation, such as cytochrome P450 (CYP) isoenzymes, have not been explicitly identified for pamatolol in the available literature. However, the metabolism of many beta-blockers is known to be mediated by the CYP450 system. For example, the metabolism of metoprolol (B1676517) is largely dependent on CYP2D6. Given that this compound is the administered compound, sulfate conjugation is a potential metabolic pathway, although the extent of this pathway's involvement in further metabolism in vivo is not detailed.

Identification of Principal Metabolites in Animal Studies

Studies have identified four urinary metabolites of pamatolol in animal models using gas chromatographic-mass spectrometric techniques. biorxiv.orgmedchemexpress.com However, the specific chemical structures of these four metabolites are not detailed in the accessible literature. The primary component found in the urine of rats, dogs, and mice is the unchanged parent drug. mdpi.combiorxiv.orgmedchemexpress.com

In rats, the metabolites resulting from the unique aliphatic hydroxylation and oxidation pathway contribute more significantly to the metabolic profile compared to other species. biorxiv.orgmedchemexpress.com

Species Differences in Pamatolol Metabolism

Significant species differences have been observed in the metabolism of pamatolol. biorxiv.orgmedchemexpress.com

Rats: The rat is unique among the species studied (rat, dog, mouse, and man) in that it metabolizes pamatolol to a significant extent through aliphatic hydroxylation and subsequent oxidation. biorxiv.orgmedchemexpress.com

Dogs and Mice: The metabolic profile of pamatolol in dogs and mice is qualitatively and quantitatively similar to that in humans. biorxiv.orgmedchemexpress.com In these species, the drug is predominantly excreted unchanged in the urine, with minimal metabolism. mdpi.combiorxiv.orgmedchemexpress.com

This variation in metabolism, particularly between rats and other species, has been noted as a point for consideration in toxicological studies. biorxiv.orgmedchemexpress.com

Table 2: Summary of Pamatolol Metabolism Across Species

SpeciesPrimary Excretion RouteExtent of MetabolismKey Metabolic Pathway(s)Identified MetabolitesSource(s)
Rat UrineMore extensive than other speciesAliphatic hydroxylation and subsequent oxidationUnchanged pamatolol, four other urinary metabolites mdpi.combiorxiv.orgmedchemexpress.com
Dog UrineMinimal-Unchanged pamatolol, four other urinary metabolites biorxiv.orgmedchemexpress.com
Mouse UrineMinimal-Unchanged pamatolol, four other urinary metabolites biorxiv.orgmedchemexpress.com

Excretion Mechanisms in Preclinical Subjects (e.g., urine, feces)

No publicly available studies detail the routes of excretion for this compound in preclinical animal models. Research in this area would typically involve administering the compound to species such as rats or dogs and subsequently analyzing urine and feces to quantify the proportion of the parent compound and its metabolites eliminated through each pathway. This information is critical for understanding the primary clearance mechanisms of the drug. Without such studies, no data table on the urinary and fecal excretion of this compound can be generated.

Preclinical Pharmacokinetic Modeling and Simulation

There is no information in the public domain regarding the use of pharmacokinetic modeling and simulation to describe the behavior of this compound in preclinical species. Such modeling would involve developing mathematical representations of the drug's absorption, distribution, metabolism, and excretion processes based on in vitro and in vivo preclinical data. These models are invaluable for predicting drug concentrations in various tissues and for scaling pharmacokinetic parameters from animals to humans. The absence of this information precludes any detailed discussion or the creation of data tables related to the preclinical pharmacokinetic models of this compound.

Structure Activity Relationships Sar and Computational Studies of Pamatolol Sulfate

Identification of Key Pharmacophoric Features for Beta-Adrenoceptor Activity

The pharmacological activity of beta-blockers like pamatolol (B1678366) is intrinsically linked to specific structural motifs that form a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity. For beta-adrenoceptor antagonists, several key features have been identified as crucial for their interaction with the receptor. slideshare.net

A fundamental requirement for beta-blocker activity is the presence of an aromatic ring and a β-ethanolamine side chain. The nature of the aromatic ring can vary, being either a benzoheterocyclic or a heterocyclic system. This aromatic portion of the molecule is vital for binding within a pocket of the receptor. The β-ethanolamine side chain, which contains a hydroxyl group and a secondary amine, is also a critical component. The stereochemistry of the chiral carbon bearing the hydroxyl group is significant, with the (S)-enantiomer generally exhibiting much higher potency than the (R)-enantiomer for most beta-blockers.

The linkage between the aromatic ring and the β-ethanolamine side chain can be direct or through an ether linkage (—OCH2—), as seen in aryloxypropanolamine beta-blockers, a class to which pamatolol belongs. The nature and position of substituents on the aromatic ring play a crucial role in determining the selectivity of the beta-blocker for β1- versus β2-adrenoceptors. Specifically, para-substitution on the aromatic ring is a key determinant for β1-selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These studies utilize molecular descriptors to mathematically model the relationship, enabling the prediction of activity for new, unsynthesized analogues.

Molecular Descriptors and Their Correlation with Activity

In QSAR studies of beta-blockers and related compounds, a variety of molecular descriptors are employed to quantify the physicochemical properties of the molecules. These descriptors can be broadly categorized as electronic, steric, and lipophilic.

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the partial atomic charges on the nitrogen atom in the side chain can influence the strength of the interaction with negatively charged residues in the receptor's binding site.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molar refractivity and various topological indices (e.g., Kier chi indices) are used to model the steric requirements of the receptor binding pocket. The size and shape of substituents on the aromatic ring and the amine group can significantly impact both affinity and selectivity.

Lipophilic Descriptors: Lipophilicity, often quantified by the logarithm of the partition coefficient (log P) or distribution coefficient (log D), is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to the receptor. derangedphysiology.com For beta-blockers, an optimal balance of lipophilicity is required for good oral absorption and tissue distribution.

The correlation of these descriptors with biological activity allows for the development of predictive QSAR models. For example, studies on similar classes of compounds have shown that increasing the distribution coefficient and molar refractivity, along with a decrease in the average nitrogen charge in a heterocyclic moiety, can lead to better binding affinity.

2D and 3D QSAR Model Development for Pamatolol Analogues

Both 2D and 3D QSAR models have been developed for various classes of beta-blockers and related compounds, providing frameworks to understand the SAR of pamatolol analogues.

2D-QSAR: These models establish a linear relationship between the biological activity and various 2D molecular descriptors. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to develop these models. For example, a 2D-QSAR study on a series of paeonol (B1678282) analogues identified relative positive charge, hydration energy, and hydrophilic factor as key descriptors for their activity. While no specific 2D-QSAR studies on pamatolol were found in the initial search, the principles from studies on analogous compounds are applicable.

3D-QSAR: These models consider the three-dimensional properties of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D steric and electrostatic fields of a series of molecules with their biological activities. These models provide a more detailed and visual representation of the SAR, highlighting regions where steric bulk or specific electrostatic interactions are favorable or unfavorable for activity. For instance, a 3D-QSAR study on pyrazinocarbazole (B4558301) analogues revealed that rigid structures were potent inhibitors of MAO-A, suggesting the importance of structural rigidity for selective inhibition. researchgate.net

Table 1: Key Molecular Features and Their Influence on Beta-Blocker Activity

Molecular FeatureInfluence on ActivityReference
Aromatic RingEssential for binding to the receptor.
β-Ethanolamine Side ChainCritical for interaction with the receptor; contains a key hydroxyl group and a secondary amine.
(S)-StereochemistryGenerally confers higher potency.
Para-Substitution on Aromatic RingImportant for β1-selectivity.
Lipophilicity (log P / log D)Affects ADME properties and receptor binding. derangedphysiology.com

Ligand-Receptor Docking and Molecular Dynamics Simulations

Computational techniques such as ligand-receptor docking and molecular dynamics (MD) simulations provide a dynamic and atomic-level understanding of how pamatolol and its derivatives interact with their target, the beta-adrenergic receptors.

Prediction of Binding Modes at Adrenergic Receptors

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov These studies have been instrumental in elucidating the binding modes of various beta-blockers.

For beta-blockers, the protonated amine of the ethanolamine (B43304) side chain typically forms a crucial salt bridge with the highly conserved aspartate residue (Asp113 in the β2-adrenergic receptor) in transmembrane helix 3 (TM3). The hydroxyl group on the side chain often forms hydrogen bonds with other residues, such as asparagine in TM7 (Asn312 in β2AR). The aromatic ring of the ligand fits into a hydrophobic pocket formed by residues from several transmembrane helices, including TM5, TM6, and TM7.

Molecular docking studies on related beta-blockers have revealed the importance of specific amino acid residues in the binding pocket. For example, in the β2 adrenergic receptor, residues such as Ser207, Phe289, and Asp192 have been identified as playing significant roles in stabilizing ligand interactions. The para-substituent of cardioselective beta-blockers like pamatolol is thought to interact with a specific sub-pocket within the β1-adrenoceptor, contributing to its selectivity.

Conformational Analysis of Pamatolol and its Derivatives

Pamatolol, like other aryloxypropanolamine beta-blockers, is a flexible molecule. mdpi.com Conformational analysis is therefore essential to understand the range of shapes it can adopt and which of these are relevant for receptor binding. Computational methods, including conformational searches and molecular dynamics simulations, are used to explore the conformational space of pamatolol and its derivatives.

Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time. These simulations have shown that water molecules can play a critical role in mediating the interactions between the ligand and the receptor, stabilizing novel binding modes that may not be apparent from static crystal structures. For instance, simulations of agonists in beta-adrenergic receptors have revealed a different interaction network for the ethanolamine moiety compared to antagonists, involving water molecules that bridge interactions with key residues. Such studies can help explain the different pharmacological profiles (agonist vs. antagonist) of structurally similar compounds. The flexibility of the phenylethylamine scaffold, a core component of pamatolol's structure, allows it to adopt various conformations, which can be crucial for its interaction with the receptor. researchgate.net

In silico Screening for Novel Pamatolol-like Scaffolds

The quest for novel therapeutic agents with improved efficacy and selectivity often involves the exploration of new chemical scaffolds that can mimic the biological activity of established drugs. Pamatolol, a cardioselective β1-adrenergic receptor antagonist, possesses a characteristic aryloxypropanolamine framework common to many beta-blockers. wikipedia.org Computational, or in silico, screening methods provide a powerful and resource-efficient strategy to identify novel molecular architectures that could serve as starting points for the development of new pamatolol-like compounds. nih.gov These techniques allow for the rapid evaluation of vast virtual libraries of chemical compounds to prioritize a smaller, more manageable set for synthesis and experimental testing.

The process of in silico screening for novel pamatolol-like scaffolds typically begins with the generation of a pharmacophore model derived from pamatolol itself or other known β1-adrenergic antagonists. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for binding to the target receptor. This model then serves as a 3D query to search large compound databases, such as the ZINC database, for molecules that match these spatial and chemical requirements. nih.gov

Another sophisticated approach is scaffold hopping, which aims to identify compounds that retain the key binding interactions of the original molecule (the reference scaffold, in this case, pamatolol) but possess a different core structure. This is particularly valuable for discovering patentable chemical series with potentially improved pharmacokinetic profiles. Computational methods for scaffold hopping can range from 3D shape-based similarity searches to more complex algorithms that analyze molecular graphs and pharmacophoric features.

Once a set of candidate molecules is identified through virtual screening or scaffold hopping, molecular docking studies are performed to predict their binding mode and affinity at the β1-adrenergic receptor. biorxiv.orgnjppp.com In these simulations, the candidate ligands are computationally placed into the three-dimensional structure of the receptor's binding site, and a scoring function is used to estimate the strength of the interaction, often expressed as a binding energy or docking score. njppp.com Compounds with favorable docking scores and interaction patterns with key amino acid residues in the receptor are selected as high-priority hits for further investigation.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can also be developed to predict the biological activity of newly designed compounds. nih.govsemanticscholar.orgmdpi.com By correlating the structural features of a set of known active and inactive molecules with their biological activities, these models can provide valuable insights for optimizing the identified scaffolds.

The results of an in silico screening campaign for novel pamatolol-like scaffolds would typically be presented in a data table summarizing the key findings for the most promising candidates. Such a table would include the chemical structure of the novel scaffold, its predicted binding affinity, and other relevant computational parameters.

Below is an interactive, representative data table illustrating the potential output of an in silico screening study for novel pamatolol-like scaffolds. The presented data is illustrative of the types of results generated in such a study.

Scaffold ID2D StructurePredicted Binding Affinity (Docking Score, kcal/mol)Key Predicted Interactions
NMS-001Novel Oxadiazole Scaffold-9.8Hydrogen bonds with Asp104, Asn312
NMS-002Novel Triazole Scaffold-9.5Pi-pi stacking with Phe193; H-bond with Ser197
NMS-003Novel Pyrazole Scaffold-9.2Hydrogen bond with Asp104; Hydrophobic interactions
NMS-004Novel Imidazole Scaffold-8.9Hydrogen bond with Asn312
NMS-005Novel Benzimidazole Scaffold-8.7Pi-pi stacking with Phe193

These high-ranking novel scaffolds, identified through the synergistic use of pharmacophore modeling, virtual screening, and molecular docking, represent promising starting points for the rational design and synthesis of a new generation of β1-adrenergic receptor antagonists. Further in vitro and in vivo studies would be required to validate these computational predictions and determine the actual pharmacological profiles of these compounds.

Advanced Analytical Methodologies in Pamatolol Sulfate Research

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatography is a fundamental separation science that plays a pivotal role in the analysis of Pamatolol (B1678366) sulfate (B86663). Various chromatographic methods are employed to separate the parent compound from its metabolites and any process-related impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Pamatolol sulfate and its formulations. justia.comjustia.com Its versatility allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and related substances. In a typical application, a reverse-phase HPLC column is utilized, often in conjunction with a suitable guard column to protect the analytical column from contaminants. The separation is achieved by eluting the sample with a gradient mobile phase, commonly a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. google.com This gradient elution allows for the effective separation of compounds with varying polarities. For instance, a generic gradient might run from 5% to 95% acetonitrile. google.com The concentration of this compound in samples can be determined through HPLC analysis by comparing the peak area of the analyte to that of a standard of known concentration. justia.com

ParameterTypical ConditionSource(s)
Technique High-Performance Liquid Chromatography (HPLC) justia.comjustia.com
Column Type Reverse-phase (e.g., C8, C12, C18) google.com
Mobile Phase Acetonitrile and aqueous buffer (e.g., ammonium (B1175870) acetate, ammonium formate/formic acid) google.com
Elution Gradient google.com
Detection UV or Mass Spectrometry google.com

While reverse-phase HPLC is effective for the analysis of the Pamatolol molecule, the analysis of its sulfate counterion can be challenging due to the high polarity of the sulfate ion. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation and quantification of polar and charged analytes that are poorly retained on traditional reverse-phase columns. mdpi.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer. This allows for the retention and separation of highly polar compounds like the sulfate counterion, enabling its accurate quantification in this compound drug substance and formulated products. The combination of HILIC with mass spectrometry provides a sensitive and specific method for counterion analysis.

During the synthesis and storage of this compound, various related impurities, including oligomers or high molecular weight species, can be formed. Size Exclusion Chromatography (SEC) is a valuable technique for the separation and characterization of these impurities based on their molecular size in solution. In SEC, a porous stationary phase is used to separate molecules, with larger molecules eluting first as they are excluded from the pores, while smaller molecules penetrate the pores to varying extents and elute later. This technique is particularly useful in quality control to ensure that the level of high molecular weight impurities is within acceptable limits. SEC can be employed to purify this compound from such impurities.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Counterion Analysis

Mass Spectrometry (MS) in Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool in this compound research, providing sensitive and specific detection, as well as structural information about the compound and its metabolites. googleapis.com

The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the analysis of this compound in complex matrices such as biological fluids. In this technique, HPLC first separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This process provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its unambiguous identification and quantification even at very low concentrations. LC-MS/MS is the method of choice for pharmacokinetic studies and for the detection of trace-level impurities.

ParameterDescriptionSource(s)
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ionization Electrospray Ionization (ESI) is commonly used for polar molecules like Pamatolol. biorxiv.org
Analysis Selected Reaction Monitoring (SRM) for quantification, Full scan and product ion scan for identification. mdpi.com
Application Sensitive detection and quantification in biological matrices, impurity profiling. mdpi.com

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system. LC-MS-based metabolomics has become a key technology in this field due to its high throughput, sensitivity, and broad coverage of metabolites. In the context of Pamatolol research, LC-MS/MS is employed to study its metabolic fate. mdpi.com Following administration, Pamatolol undergoes various metabolic transformations in the body, leading to the formation of different metabolites. An untargeted metabolomics approach can be used to screen for all potential metabolites in biological samples such as plasma or urine. This involves acquiring LC-MS data and then using sophisticated data processing tools to identify features that are different between control and Pamatolol-treated groups. Once potential metabolites are identified, a targeted LC-MS/MS method can be developed and validated for their accurate quantification. mdpi.com This information is crucial for understanding the drug's mechanism of action, potential drug-drug interactions, and for identifying biomarkers of efficacy or toxicity.

LC-MS/MS for Sensitive Detection and Identification

Spectroscopic Methods for Characterization (e.g., NMR, UV)

Spectroscopic techniques are pivotal in the structural elucidation and characterization of pharmaceutical compounds. In the research and analysis of this compound, Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopy serve as fundamental tools for confirming the molecular structure and ensuring purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to provide a detailed structural map of the molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. While a complete, publicly available ¹H NMR spectrum for this compound is not readily found in the literature, patent documents indicate that analyses have been performed using deuterated chloroform (B151607) (CDCl₃) as a solvent. The expected chemical shifts would correspond to the aromatic protons of the phenyl ring, the protons of the ethylcarbamate side chain, the methine and methylene (B1212753) protons of the propanolamine (B44665) bridge, and the isopropyl group protons.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom in the Pamatolol structure would give a distinct signal. Patent literature specifies that ¹³C NMR analysis of this compound has been conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). hmdb.ca The spectrum would show characteristic peaks for the aromatic carbons, the carbonyl carbon of the carbamate (B1207046) group, and the various aliphatic carbons in the side chains.

A comprehensive analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be necessary for the unequivocal assignment of all proton and carbon signals. While detailed experimental data for this compound is not widely published, the analysis of similar beta-blockers demonstrates that the chemical shifts of carbons adjacent to the oxygen and nitrogen in the propanolamine side chain are particularly informative for distinguishing between salt and free base forms. researchgate.net

Interactive Table: Predicted ¹³C NMR Chemical Shift Ranges for Pamatolol

The following table provides predicted chemical shift ranges for the carbon atoms in the Pamatolol structure based on typical values for similar functional groups. Actual experimental values for this compound may vary based on solvent and other experimental conditions.

Carbon Atom(s) Environment Predicted Chemical Shift (ppm)
C=OCarbamate Carbonyl155-170
Aromatic C-OAromatic Carbon attached to Ether150-160
Aromatic CUnsubstituted Aromatic Carbons110-130
C-OMethylene Carbon of Ether65-75
C-OHMethine Carbon with Hydroxyl Group60-70
C-NCarbons attached to Nitrogen40-60
-OCH₃Methoxyl Carbon50-60
-CH₂-Methylene Carbons in Ethyl Chain30-45
-CH(CH₃)₂Isopropyl Methine Carbon45-55
-CH(CH₃)₂Isopropyl Methyl Carbons15-25

Ultraviolet (UV) Spectroscopy

UV spectroscopy is utilized to analyze compounds with chromophores, which are parts of a molecule that absorb UV or visible light. The phenyl ring and the carbamate group in this compound act as chromophores.

The UV spectrum of this compound is expected to show absorption maxima characteristic of its substituted benzene (B151609) ring. Patent information suggests that UV analysis of this compound has been performed, with absorption maxima noted around 235 nm and 285 nm. drugbank.com The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) would be determined by dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol, and measuring the absorbance across the UV range. For many beta-blockers with a phenoxypropanolamine structure, the UV spectrum is a key identifier and is often used in quantitative analysis and dissolution testing. thermofisher.com The presence of the sulfate salt is not expected to significantly alter the UV absorption profile of the Pamatolol moiety itself, although the pH of the solution can influence the spectral characteristics of ionizable groups.

Interactive Table: Reported UV Absorption Maxima for this compound

This table summarizes the reported, though not extensively detailed, UV absorption data for this compound.

Reported λmax (nm) Chromophore Reference
235Phenyl Ring / Carbamate drugbank.com
285Phenyl Ring drugbank.com

Preclinical Research on Pamatolol Sulfate in Disease Models

Mechanistic Investigations in Animal Models of Cardiovascular Conditions

Pamatolol (B1678366) is classified as a cardioselective beta-adrenoceptor blocking drug, suggesting its primary action is on the β1-adrenergic receptors predominantly found in heart tissue. Preclinical research in animal models has been fundamental in characterizing these effects before human trials. Studies in rats, for example, have specifically investigated the effects of pamatolol on both cardiac and vascular beta-adrenoceptors. researchgate.net The primary mechanism of beta-blockers involves the competitive antagonism of beta-adrenergic receptors, which inhibits the effects of catecholamines like adrenaline and noradrenaline, leading to reduced heart rate and decreased myocardial contractility. consensus.app

As a β1-selective antagonist, pamatolol's primary effect is the modulation of cardiac function. Beta-1 adrenergic receptors are central to increasing heart rate and the force of contraction when stimulated by hormones such as norepinephrine (B1679862) and adrenaline. By blocking these receptors, beta-blockers interrupt this pathway, leading to a decrease in heart rate and myocardial oxygen demand. consensus.app

In early evaluations, the pharmacodynamic profile of pamatolol demonstrated significant regulation of cardiac rate. Studies showed its capacity to reduce increases in heart rate induced by exercise and by the administration of isoproterenol, a non-selective β-agonist. This antagonistic action on β1-receptors in the heart is a cornerstone of its therapeutic potential in cardiovascular conditions where sympathetic nervous system activity is heightened. The regulation of contractility is another key effect, as β1-receptor stimulation normally enhances calcium influx in cardiac myocytes, boosting contractility. By blocking this, pamatolol helps to reduce the workload on the heart.

ParameterEffect of Pamatolol Sulfate (B86663)Underlying Mechanism
Heart Rate (Tachycardia)Reduction in standing, exercise, and isoproterenol-induced increases Antagonism of β1-adrenergic receptors in the sinoatrial node
Myocardial ContractilityReduction of cardiac workloadInhibition of β1-mediated increases in intracellular calcium in cardiac myocytes
Myocardial Oxygen DemandDecreasedConsequence of reduced heart rate and contractility consensus.app

While pamatolol is characterized by its cardioselectivity, its effects on the vasculature have also been a subject of preclinical investigation. researchgate.net Vascular smooth muscle contains β2-adrenergic receptors, which mediate vasodilation. Non-selective beta-blockers can antagonize these receptors, potentially leading to less vasodilation or even vasoconstriction. However, cardioselective agents like pamatolol have a higher affinity for β1-receptors than β2-receptors. researchgate.net

Studies on Cardiac Rate and Contractility Regulation

Neuropharmacological Research in Animal Models

The role of the adrenergic system extends into the central nervous system (CNS), where it is involved in various physiological and pathological processes. The ability of beta-blockers to cross the blood-brain barrier and exert central effects is an area of active research.

The penetration of beta-blockers into the CNS is largely dependent on their lipophilicity. researchgate.net Some beta-blockers, like propranolol (B1214883), are known to cross the blood-brain barrier and can be used for conditions such as anxiety disorders by modulating adrenergic activity in the brain. Research on pamatolol's potential for CNS adrenergic system modulation is less documented in the provided sources. While patents may list pamatolol sulfate among beta-blockers with potential CNS applications, specific preclinical studies detailing its effects on central adrenergic pathways were not identified in the search results. The investigation of beta-adrenoceptor distribution in the human brain highlights the potential for drugs targeting these receptors to have neurological effects, but clinical use requires compounds that can effectively reach the target. researchgate.net

Traumatic brain injury (TBI) involves complex secondary injury cascades, including neuroinflammation, which can be influenced by the adrenergic system. Following TBI, there is often an increase in sympathetic nervous system activity. While there is a rationale for investigating beta-blockers in this context, specific preclinical studies using this compound in animal models of TBI or other neurological diseases were not found in the provided search results. Research in TBI models often focuses on neuroinflammation and neuronal death, and while beta-blockers in general are proposed to have immunomodulatory effects, dedicated studies with pamatolol are not highlighted. nih.gov

Studies on Central Nervous System Adrenergic System Modulation

Research on Beta-Adrenergic Signaling in Non-Cardiovascular Systems (e.g., inflammation, ocular effects)

Beta-adrenergic receptors are ubiquitous, and their signaling influences a wide range of physiological processes beyond the cardiovascular and nervous systems, including inflammation and ocular pressure regulation. nih.gov

Research indicates that beta-blockers can be repurposed for non-cardiovascular diseases due to the role of beta-adrenergic receptors in immunity and other systems. nih.gov Chronic beta-adrenergic stimulation can modulate the function of immune cells like T-cells and macrophages. Consequently, beta-blocker administration may help regulate inflammatory processes. nih.gov Signaling via β2-ARs, in particular, is crucial for regulating the immune response and can inhibit the release of inflammatory cytokines. mdpi.com While this provides a strong basis for the anti-inflammatory potential of beta-blockers, specific preclinical studies investigating this compound in inflammation models were not detailed in the provided search results.

In ophthalmology, topical beta-blockers are a well-established treatment for glaucoma, as they reduce intraocular pressure by decreasing the production of aqueous humor. Patent documents list this compound as a compound for potential use in treating eye disorders associated with increased intra-ocular pressure. googleapis.com This suggests that its potential for ocular application has been considered, following the established mechanism of action for this drug class.

SystemPotential ApplicationMechanistic RationaleThis compound Specific Research
Immune SystemAnti-inflammatory effectsModulation of β-adrenergic signaling on immune cells, potentially reducing inflammatory cytokine release. mdpi.comNot specified in provided search results.
Ocular SystemReduction of intraocular pressure (Glaucoma)Inhibition of aqueous humor production by blocking beta-adrenergic receptors in the ciliary body. Listed in patents for the treatment of eye disorders. googleapis.com

Future Directions and Emerging Research Avenues for Pamatolol Sulfate

Exploration of Unconventional Adrenergic Receptor Interactions

Pamatolol (B1678366) is classified as a selective β1-adrenergic receptor antagonist. cvpharmacology.comderangedphysiology.com However, the future of research in this area lies in exploring its more subtle interactions with the adrenergic system. A key emerging concept is "biased agonism" or "functional selectivity." This theory posits that a drug can selectively block certain downstream signaling pathways of a receptor while sparing or even activating others.

Integration of Pamatolol Sulfate (B86663) Research with Systems Biology Approaches

To gain a more holistic understanding of pamatolol sulfate's effects, researchers are turning to systems biology. globalcardiologyscienceandpractice.com This approach integrates large-scale datasets from genomics, proteomics, and metabolomics to model the complex, system-wide impact of a drug. For cardiovascular diseases, which involve intricate biological pathways, a systems-level perspective is crucial for identifying new drug targets and understanding therapeutic mechanisms. ahajournals.org

By applying these multi-omics techniques to pamatolol research, scientists can move beyond the single-target model and map the broader network of molecular changes induced by the drug. This can help detect beneficial and adverse effects at the gene and metabolite level even before they manifest macroscopically.

Table 1: Application of Systems Biology Approaches to Pamatolol Research

Systems Biology FieldResearch Application for this compoundPotential Insights
Genomics Identifying genetic variants (polymorphisms) that influence patient response to pamatolol.Development of personalized treatment strategies; prediction of drug efficacy and susceptibility to side effects.
Proteomics Analyzing changes in protein expression and post-translational modifications in cardiac and vascular tissues after pamatolol administration.Deeper understanding of molecular mechanisms; identification of novel biomarkers for drug response.
Metabolomics Profiling metabolic shifts in the body resulting from β1-adrenergic blockade by pamatolol.Discovery of new biomarkers for therapeutic efficacy; insights into the drug's impact on systemic physiology.

Application of Artificial Intelligence and Machine Learning in Pamatolol Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research, from drug discovery to clinical application. mednexus.org These technologies can analyze vast and complex datasets to identify patterns, predict outcomes, and accelerate development in ways not possible with traditional methods. In cardiovascular pharmacology, AI is already being used to enhance diagnostic accuracy, predict patient outcomes, and identify new drug targets. researchgate.net

Predict therapeutic response: Develop models that use a patient's clinical and genetic data to predict their response to pamatolol therapy. mdpi.com

Identify new indications: Analyze large-scale biological data to repurpose pamatolol for new diseases.

Optimize drug design: Use computational models to design novel derivatives of pamatolol with enhanced selectivity or improved pharmacokinetic properties.

Development of Novel Preclinical Tools and Probes Based on Pamatolol Structure

The chemical structure of pamatolol can serve as a scaffold for creating sophisticated research tools. By modifying the pamatolol molecule, scientists can develop chemical probes to investigate the complex biology of adrenergic receptors. acs.org This approach has been successfully used with other beta-blockers to create tools for research. rsc.org

One key area is the development of fluorescent ligands. researchgate.net By attaching a fluorescent dye to a pamatolol-like molecule, researchers can create probes that bind specifically to β-adrenergic receptors. These fluorescent probes allow for the direct visualization of receptors in living cells and tissues using advanced microscopy, providing powerful insights into receptor distribution and function. acs.org Another approach is photoaffinity labeling, where a light-activated chemical group is added to the drug structure. This allows researchers to permanently attach the probe to its receptor binding site, enabling precise identification of the amino acids involved in the interaction. These tools are invaluable for validating drug targets and understanding the molecular basis of drug action.

Q & A

Q. How can researchers resolve contradictions in reported cardioprotective vs. adverse renal effects of this compound across preclinical studies?

  • Methodological Answer : Conduct a systematic review with meta-analysis (PRISMA guidelines) to aggregate data from published studies. Stratify by model type (e.g., species, disease induction method) and dosage. Use sensitivity analysis to identify confounding variables (e.g., renal function biomarkers like creatinine clearance). If heterogeneity is high, employ meta-regression to explore covariates (e.g., study duration, co-administered drugs) .

Q. What experimental frameworks are recommended for integrating this compound’s pharmacokinetic data into physiologically based pharmacokinetic (PBPK) models for human trials?

  • Methodological Answer : Develop a PBPK model using software like GastroPlus or Simcyp. Input parameters include physicochemical properties (logP, pKa), in vitro metabolic clearance, and tissue partition coefficients. Validate the model against existing in vivo animal/human PK data. Perform Monte Carlo simulations to predict inter-individual variability in diverse populations (e.g., renal impairment subgroups) .

Q. How should researchers optimize a multi-omics approach to identify biomarkers of this compound response in resistant hypertension?

  • Methodological Answer : Design a longitudinal cohort study with proteomic (e.g., SELDI-TOF), transcriptomic (RNA-seq), and metabolomic (NMR) profiling of patient serum/tissue pre- and post-treatment. Use machine learning (e.g., LASSO regression) to identify biomarker panels. Validate candidates in an independent cohort and assess clinical relevance via ROC curves .

Data Analysis & Presentation Guidelines

Q. What are the best practices for presenting contradictory efficacy data in this compound studies?

  • Methodological Answer : Use forest plots to visualize effect sizes and confidence intervals across studies. In tables, highlight conflicting outcomes (e.g., "reduced systolic BP in Study A vs. no change in Study B") and annotate methodological differences (e.g., dosing frequency, endpoint definitions). Apply the GRADE framework to assess evidence quality .

Q. How can researchers ensure reproducibility in this compound’s hemodynamic measurements across labs?

  • Methodological Answer : Standardize protocols using SOPs for anesthesia, instrumentation (e.g., telemetry vs. tail-cuff), and environmental controls (temperature, circadian cycles). Share raw data and analysis code via repositories like Zenodo. Perform inter-lab validation studies with blinded sample exchanges .

Ethical & Regulatory Considerations

Q. What ethical frameworks apply when designing clinical trials for this compound in vulnerable populations (e.g., elderly patients with comorbidities)?

  • Methodological Answer : Follow ICH-GCP guidelines and obtain IRB approval. Use PICOT to define inclusion/exclusion criteria (e.g., "Patients ≥65 with stage 2 hypertension"). Include a Data Safety Monitoring Board (DSMB) to oversee adverse events. Justify risks/benefits in the protocol and ensure informed consent addresses polypharmacy risks .

Tables for Reference

Q. Table 1. Key Parameters for this compound PK/PD Studies

ParameterIn Vitro AssayIn Vivo ModelClinical Trial
EC50cAMP inhibition (nM)BP reduction (mg/kg)Dose-response curve
Half-lifeMicrosomal stability (h)Plasma clearance (mL/min)Terminal t½ (h)
BioavailabilityCaco-2 permeabilityAUC0-24 ratioF (%)

Q. Table 2. Common Pitfalls in this compound Research

PitfallMitigation StrategyReference
High inter-study variabilityStandardize animal models and dosing regimens
Poor metabolite IDUse HR-MS/MS with isotopic pattern recognition
Inadequate powerPre-study sample size calculation (G*Power)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.